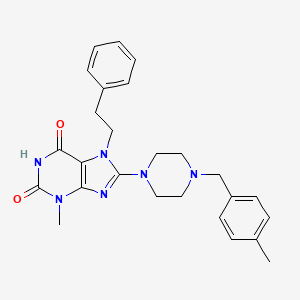
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A novel series of purine linked piperazine derivatives were synthesized, aiming to discover potent inhibitors of Mycobacterium tuberculosis. By disrupting the biosynthesis of peptidoglycan, these compounds exert antiproliferative effects, showing promising activity against Mycobacterium tuberculosis H37Rv. The study revealed six analogues with significant potency, offering insights into future development of preclinical agents against tuberculosis. Their greater efficacy compared to existing drugs like Ethambutol was highlighted, underpinned by computational molecular docking analysis indicating strong inhibitor interactions with MurB (Konduri et al., 2020).
Natural Product Discovery
Research on secondary metabolites from the endophytic fungus Purpureocillium lilacinum, isolated from Mangrove Sonneratia alba, led to the discovery of diketopiperazines compounds. These compounds demonstrated narrow-spectrum antibacterial activity against Gram-positive bacteria Bacillus megaterium DSM32T. This study contributes to the ongoing exploration of natural products for antibacterial substances (Bara et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
The synthesis of novel piperazine substituted naphthalimide model compounds showcased their potential as pH probes based on fluorescence quantum yields and free energy of charge separation. These findings are pivotal for understanding the fluorescence quenching mechanism via photo-induced electron transfer (PET) processes, broadening the scope for developing new fluorescent materials and sensors (Gan et al., 2003).
Antiproliferative and Erythroid Differentiation
Piperazine derivatives were assessed for their ability to inhibit proliferation and induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. This research signifies the therapeutic potential of these compounds in cancer treatment, especially highlighting compounds with significant IC50 values and synergic effects when combined with established anticancer drugs (Saab et al., 2013).
properties
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-19-8-10-21(11-9-19)18-30-14-16-31(17-15-30)25-27-23-22(24(33)28-26(34)29(23)2)32(25)13-12-20-6-4-3-5-7-20/h3-11H,12-18H2,1-2H3,(H,28,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFOSPVVGXSWOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)
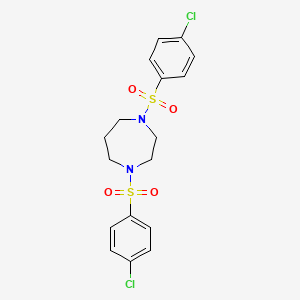

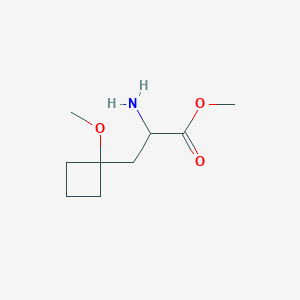

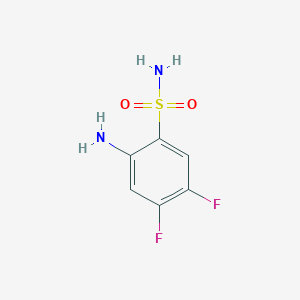

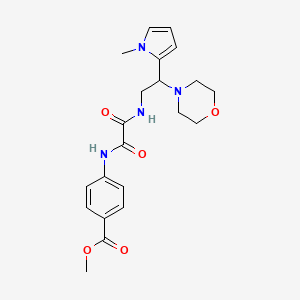
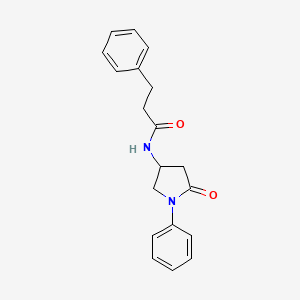
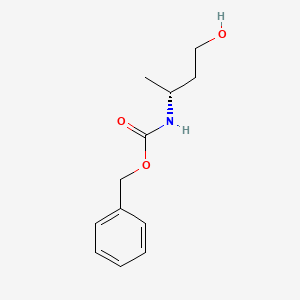
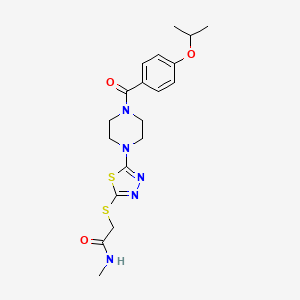
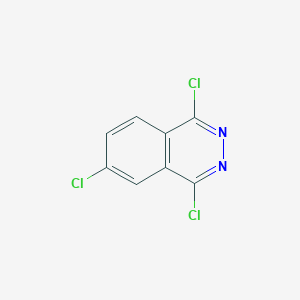
![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)